3'-(3-Aminophenyl)epibatidine
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Overview
Description
3’-(3-Aminophenyl)epibatidine is a synthetic analogue of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor . Epibatidine is known for its high affinity for nicotinic acetylcholine receptors (nAChRs), making it a significant compound in neuropharmacology . The 3’-(3-Aminophenyl)epibatidine variant has been developed to explore its potential as a pharmacological tool and therapeutic agent .
Preparation Methods
The synthesis of 3’-(3-Aminophenyl)epibatidine involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the 3-aminophenyl intermediate: This involves the nitration of a phenyl ring followed by reduction to form the amino group.
Coupling with the epibatidine core: The 3-aminophenyl intermediate is then coupled with the epibatidine core structure through a series of reactions, including halogenation and nucleophilic substitution.
Final purification: The final product is purified using chromatographic techniques to obtain high purity 3’-(3-Aminophenyl)epibatidine.
Chemical Reactions Analysis
3’-(3-Aminophenyl)epibatidine undergoes various chemical reactions, including :
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with palladium on carbon for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include nitro and halogenated derivatives of 3’-(3-Aminophenyl)epibatidine.
Scientific Research Applications
3’-(3-Aminophenyl)epibatidine has several scientific research applications :
Neuropharmacology: It is used to study the binding and activity of nicotinic acetylcholine receptors, particularly the α4β2 subtype.
Pain Management: Due to its high affinity for nAChRs, it has been explored as a potential analgesic agent.
Drug Development:
Mechanism of Action
3’-(3-Aminophenyl)epibatidine exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system . It acts as an agonist at these receptors, particularly the α4β2 subtype, leading to the activation of ion channels and subsequent neuronal excitation. This mechanism is similar to that of epibatidine, but the 3’-(3-Aminophenyl) variant has been designed to reduce toxicity and improve selectivity for specific nAChR subtypes .
Comparison with Similar Compounds
3’-(3-Aminophenyl)epibatidine is compared with other epibatidine analogues, such as :
- 3’-(3-Fluorophenyl)epibatidine
- 3’-(3-Chlorophenyl)epibatidine
- 3’-(3-Methoxyphenyl)epibatidine
These analogues share a similar core structure but differ in their substituents on the phenyl ring. The 3’-(3-Aminophenyl) variant is unique due to its amino group, which influences its binding affinity and pharmacological profile. It has been found to be a more potent functional agonist and antagonist compared to some other analogues, making it a valuable compound for research .
Properties
Molecular Formula |
C17H18ClN3 |
---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
3-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]aniline |
InChI |
InChI=1S/C17H18ClN3/c18-17-15(10-2-1-3-12(19)6-10)7-11(9-20-17)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8,19H2/t13-,14+,16+/m0/s1 |
InChI Key |
SFKZKENSOFNBAT-SQWLQELKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)N |
Origin of Product |
United States |
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